4-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(3-Methoxy-4-methylphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which is attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-methoxy-4-methylphenylhydrazine with an appropriate β-diketone or β-ketoester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-4-methylphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the phenyl ring.
Scientific Research Applications
4-(3-Methoxy-4-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The pyrazole core can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-methylamphetamine: An entactogen and psychedelic drug with a similar methoxy and methyl substitution pattern on the phenyl ring.
4-Methoxy-3-methylphenylboronic acid: A boronic acid derivative with similar substitution on the phenyl ring, used in organic synthesis.
3-Methoxy-4-methylphenyl β-D-allopyranoside: A glycoside derivative with similar substitution on the phenyl ring, used in biochemical research.
Uniqueness
4-(3-Methoxy-4-methylphenyl)-1H-pyrazol-5-amine is unique due to its pyrazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the pyrazole ring allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-8(5-10(7)15-2)9-6-13-14-11(9)12/h3-6H,1-2H3,(H3,12,13,14) |
InChI Key |
WGNAMAIOOVRORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(NN=C2)N)OC |
Origin of Product |
United States |
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